![molecular formula C23H30N2O2 B4704303 3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4704303.png)
3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Vue d'ensemble
Description
3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, commonly known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. In
Mécanisme D'action
BPPB exerts its effects by inhibiting the activity of 3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, an enzyme that dephosphorylates insulin receptor substrate (IRS) proteins, leading to the suppression of insulin signaling. By inhibiting this compound, BPPB increases the phosphorylation of IRS proteins, leading to the activation of downstream signaling pathways that promote glucose uptake and metabolism.
Biochemical and Physiological Effects
BPPB has been shown to have significant biochemical and physiological effects in animal models. In diabetic mice, BPPB treatment improved glucose tolerance and insulin sensitivity, while also reducing inflammation in adipose tissue. In cancer cell lines, BPPB has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPPB in lab experiments is its specificity for 3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, making it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of BPPB is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on BPPB. One area of interest is the potential use of BPPB as a therapeutic agent for diabetes and other metabolic disorders. Further studies are needed to determine the safety and efficacy of BPPB in humans. Another area of interest is the potential use of BPPB as an anti-cancer agent. Future studies should focus on elucidating the mechanism of action of BPPB in cancer cells and identifying potential drug targets for combination therapy. Finally, there is a need for the development of more efficient synthesis methods for BPPB, which could increase its availability for research purposes.
Applications De Recherche Scientifique
BPPB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BPPB is in the field of diabetes research. 3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a negative regulator of insulin signaling, and its inhibition by BPPB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. BPPB has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
3-butoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-16-27-22-9-7-8-20(17-22)23(26)24-21-12-10-19(11-13-21)18-25-14-5-4-6-15-25/h7-13,17H,2-6,14-16,18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAASBQZSRWMGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




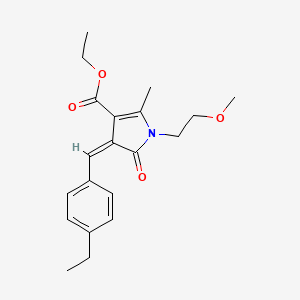
![2-(4-butoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4704259.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-5-mercapto-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4704265.png)
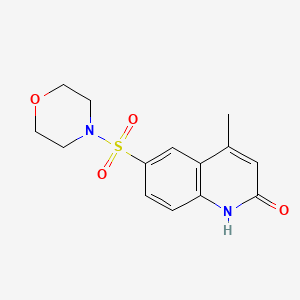
![7-cyclopentyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4704277.png)
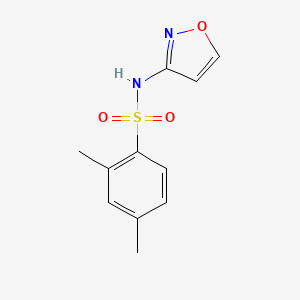
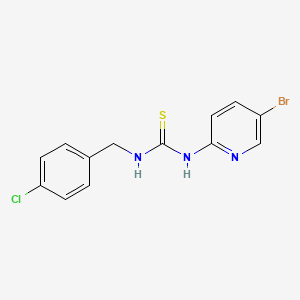
![5-({6-tert-butyl-3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4704293.png)
![N-(2-furylmethyl)-2-(5-methyl-3-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetamide](/img/structure/B4704295.png)
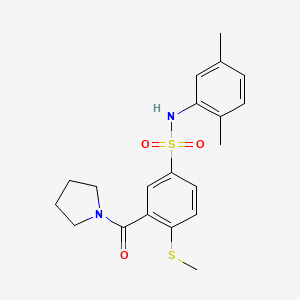
![2-cyano-N-(4-fluorobenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4704307.png)
![4-({[3-(diethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4704319.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4704326.png)